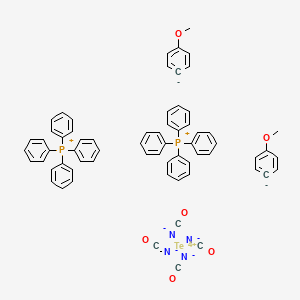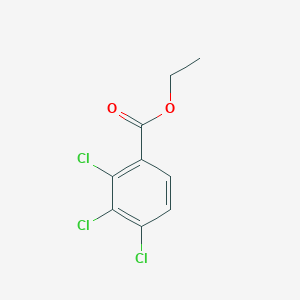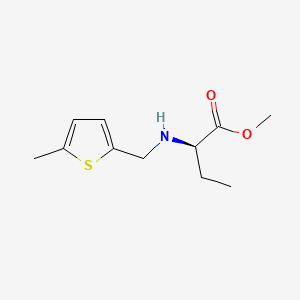![molecular formula C19H16N2O3 B14123568 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)
3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a pyrazole ring, which are linked to a prop-2-enoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-[3-(2-Hydroxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid.
Reduction: Formation of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Another similar compound with a hydroxyl group in a different position.
Uniqueness
3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C19H16N2O3 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23) |
Clé InChI |
KWMBECWNLDCJTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)



![Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14123520.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)
![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B14123535.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(m-tolyloxy)acetamide](/img/structure/B14123550.png)
![[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol](/img/structure/B14123554.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)

